molecular formula C7H2BrF6N B1447341 4-Bromo-2,5-bis(trifluoromethyl)pyridine CAS No. 1806494-04-1

4-Bromo-2,5-bis(trifluoromethyl)pyridine

Cat. No.: B1447341
CAS No.: 1806494-04-1
M. Wt: 293.99 g/mol
InChI Key: YQDLPGPECMVWFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,5-bis(trifluoromethyl)pyridine is a halogenated aromatic compound characterized by the presence of bromine and trifluoromethyl groups on a pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5-bis(trifluoromethyl)pyridine typically involves halogenation reactions. One common method is the direct bromination of 2,5-bis(trifluoromethyl)pyridine using bromine (Br2) in the presence of a suitable catalyst such as iron (Fe) or iron(III) chloride (FeCl3). The reaction is usually carried out in a solvent like dichloromethane (DCM) at a controlled temperature to ensure selective bromination at the 4-position.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and control over reaction conditions. The use of automated systems for the addition of reagents and precise temperature control can help achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,5-bis(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate or hypobromite.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of 2,5-bis(trifluoromethyl)pyridine.

  • Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

  • Substitution: Nucleophiles like ammonia (NH3) or methanol (CH3OH) are used, often with a base such as potassium carbonate (K2CO3) to facilitate the reaction.

Major Products Formed:

  • Oxidation: Bromates or hypobromites.

  • Reduction: 2,5-bis(trifluoromethyl)pyridine.

  • Substitution: Amine or alcohol derivatives of the pyridine ring.

Scientific Research Applications

4-Bromo-2,5-bis(trifluoromethyl)pyridine is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and understanding biochemical pathways.

  • Medicine: It is explored for its potential therapeutic properties, including its use as a precursor in the synthesis of antiviral and anticancer agents.

  • Industry: The compound finds applications in material science, particularly in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism by which 4-Bromo-2,5-bis(trifluoromethyl)pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The trifluoromethyl groups enhance the compound's lipophilicity, potentially improving its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

  • 4-Bromo-3,5-bis(trifluoromethyl)pyridine

  • 2,5-Bis(trifluoromethyl)pyridine

  • 4-Bromo-2-(trifluoromethyl)pyridine

Uniqueness: 4-Bromo-2,5-bis(trifluoromethyl)pyridine is unique due to the presence of both bromine and trifluoromethyl groups on the pyridine ring, which significantly affects its reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

4-bromo-2,5-bis(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF6N/c8-4-1-5(7(12,13)14)15-2-3(4)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDLPGPECMVWFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2,5-bis(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
4-Bromo-2,5-bis(trifluoromethyl)pyridine
Reactant of Route 3
Reactant of Route 3
4-Bromo-2,5-bis(trifluoromethyl)pyridine
Reactant of Route 4
Reactant of Route 4
4-Bromo-2,5-bis(trifluoromethyl)pyridine
Reactant of Route 5
Reactant of Route 5
4-Bromo-2,5-bis(trifluoromethyl)pyridine
Reactant of Route 6
4-Bromo-2,5-bis(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.